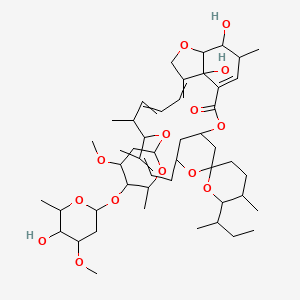
Delta-2-Ivermectin B1a
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Delta-2-Ivermectin B1a is a derivative of the avermectin family, which are 16-membered macrocyclic lactones produced by the soil bacterium Streptomyces avermitilis. This compound is known for its potent anthelmintic and insecticidal properties . This compound is particularly notable for its high efficacy against a broad spectrum of parasites, making it a valuable agent in both veterinary and human medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Delta-2-Ivermectin B1a is synthesized through a series of chemical reactions starting from avermectin B1a. The primary synthetic route involves the chemical reduction of the double bond between carbon atoms 22 and 23 of avermectin B1a . This reduction is typically achieved using hydrogenation techniques with specific catalysts under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves the fermentation of Streptomyces avermitilis to produce avermectin B1a, followed by chemical modification to obtain the desired compound . The fermentation process is optimized to maximize the yield of avermectin B1a, which is then subjected to chemical reduction to produce this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Delta-2-Ivermectin B1a undergoes various chemical reactions, including:
Reduction: The primary synthetic route involves the reduction of the double bond between carbon atoms 22 and 23.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas with catalysts like palladium or platinum.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major product formed from the reduction of avermectin B1a is this compound . Other reactions may yield various derivatives depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Delta-2-Ivermectin B1a has a wide range of scientific research applications:
Mécanisme D'action
Delta-2-Ivermectin B1a exerts its effects primarily by binding selectively and with high affinity to glutamate-gated chloride ion channels in invertebrate muscle and nerve cells . This binding leads to an increase in the permeability of the cell membrane to chloride ions, resulting in hyperpolarization and subsequent paralysis and death of the parasite . Additionally, it has been shown to interact with other neurotransmitter receptors, including gamma-aminobutyric acid (GABA) receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ivermectin: A closely related compound with similar antiparasitic properties.
Milbemycin: Another 16-membered macrocyclic lactone with potent anthelmintic activity.
Abamectin: A derivative of avermectin with similar insecticidal properties.
Uniqueness
Delta-2-Ivermectin B1a is unique due to its specific chemical structure, which confers high efficacy and selectivity for glutamate-gated chloride ion channels . This specificity makes it particularly effective against a broad range of parasites, distinguishing it from other similar compounds .
Propriétés
Formule moléculaire |
C48H74O14 |
|---|---|
Poids moléculaire |
875.1 g/mol |
Nom IUPAC |
6'-butan-2-yl-21,24-dihydroxy-12-[5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-1(23),10,14,16-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C48H74O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,19,25-26,28-31,33-34,36-45,49-50,52H,11,16-18,20-24H2,1-10H3 |
Clé InChI |
AZSRBVAPBFWEGT-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(=CC(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















